Anabasamine hydrochloride

CAS No.:

Cat. No.: VC14461416

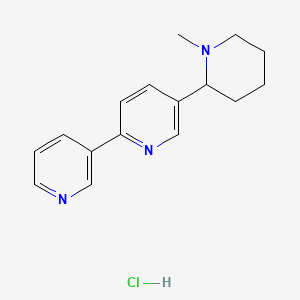

Molecular Formula: C16H20ClN3

Molecular Weight: 289.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClN3 |

|---|---|

| Molecular Weight | 289.80 g/mol |

| IUPAC Name | 5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H |

| Standard InChI Key | PFWHFUPRJSEODI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl |

Introduction

Chemical and Structural Properties

Molecular Characterization

Anabasamine hydrochloride is the hydrochloride salt of anabasamine, a tertiary amine alkaloid. Its IUPAC name is 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine hydrochloride, with the SMILES notation CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl . The compound crystallizes as a white powder, soluble in polar organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃ |

| Molecular Weight | 289.80 g/mol |

| Parent Compound | Anabasamine (CID 161313) |

| Solubility | Chloroform, DMSO, Acetone |

| Storage Conditions | -20°C (desiccated) |

| CAS Number | 20410-87-1 (anabasamine base) |

The stereochemistry of anabasamine influences its receptor binding affinity. For example, enantiomers of structurally related alkaloids like anabasine show differential activity at α4β2- and α7-nAChRs . Computational models predict similar stereochemical effects for anabasamine hydrochloride, though experimental validation remains ongoing .

Natural Occurrence and Synthesis

Botanical Sources

Anabasamine is naturally isolated from Anabasis aphylla, a halophytic shrub native to Central Asia and the Middle East . Traditional uses of A. aphylla in herbal medicine include treatments for diabetes and inflammation, attributed to its alkaloid content . The compound is typically extracted via ethanol or methanol solvent systems, followed by chromatographic purification .

Synthetic Pathways

Industrial synthesis of anabasamine hydrochloride involves:

-

Alkylation of Pyridine Derivatives: Piperidine and pyridine precursors are coupled via nucleophilic substitution.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Recent advances in enzymatic catalysis have improved yield efficiency, reducing reliance on harsh reagents .

Pharmacological Activity

Nicotinic Receptor Modulation

Anabasamine hydrochloride acts as a partial agonist at α7-nAChRs, with a reported half-maximal effective concentration (EC₅₀) of 18 µM in vitro . Comparative studies with anabasine enantiomers reveal that stereochemistry critically impacts receptor selectivity and toxicity:

-

(−)-Anabasine: Higher affinity for α7-nAChRs (Kᵢ = 0.39 µM) but lower lethality (LD₅₀ = 16 mg/kg in rodents).

-

(+)-Anabasine: Preferential binding to α4β2-nAChRs (Kᵢ = 0.91 µM) and greater toxicity (LD₅₀ = 11 mg/kg) .

These findings suggest that anabasamine hydrochloride’s bipyridine structure may enhance α7 specificity, making it a candidate for cognitive disorder therapeutics .

| Hazard | Precautionary Measures |

|---|---|

| Oral Toxicity | Use PPE; avoid ingestion |

| Skin Contact | Wear nitrile gloves |

| Inhalation | Use fume hoods |

| Storage | Desiccate at -20°C |

Regulatory Status

As of 2025, anabasamine hydrochloride remains a research-grade compound without FDA approval. Commercial suppliers (e.g., BioCrick, PubChem) distribute it under "for research use only" labels .

Applications and Future Directions

Current Uses

-

Neuroscience Research: Probe for nAChR subtype specificity .

-

Drug Discovery: Lead compound for α7-targeted neurotherapeutics .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume